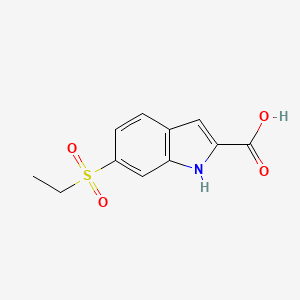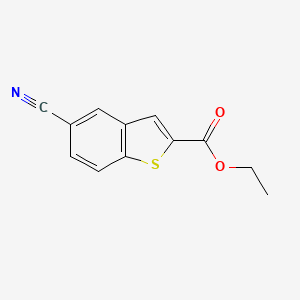
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Overview
Description
Scientific Research Applications
Antibacterial Applications
The compound is a type of fluoroquinolone, a family of antibacterials known for their high level of antibacterial activity and wide spectrum . Fluoroquinolones inhibit bacterial DNA-gyrase, which affects bacteria reproduction . This makes them effective for treating infectious diseases caused by strains resistant to many other classes of antibacterials .
Synthesis of Other Compounds
Improved synthetic procedures have been applied to obtain related compounds, such as 1-ethyl-6-fluoro-7-(4-methylpiperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and 1-ethyl-6-fluoro-7-(piperazinyl-1)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid . These related compounds may have their own unique applications.
Anti-Tumor and Anti-Inflammatory Activities
Some derivatives of this compound have shown anti-tumor and anti-inflammatory activities . They have been used as novel modifiers of allergic and inflammatory responses .
Treatment of Skin Diseases and Cancer
The compound’s derivatives have potential as inhibitors of retinoic acid (RA)-metabolizing enzymes . This makes them promising for the treatment of skin diseases and cancer .
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives of the compound have shown potential as anti-HIV-1 agents .
Pain Management
Compounds acting via the neurotensin receptor type 2 (NTS2) are known to be active in animal models of acute and chronic pain . As a derivative of this compound might act via NTS2, it could potentially be used for pain management .
Mechanism of Action
Target of Action
Similar compounds such as lenvatinib and Ciprofloxacin are known to inhibit multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors , and block the subunit A of DNA gyrase enzyme , respectively. These targets play crucial roles in cellular signaling pathways, DNA replication, and bacterial cell wall synthesis .
Mode of Action
This could result in changes in cellular signaling pathways, DNA replication, or cell wall synthesis .
Biochemical Pathways
Similar compounds are known to impact pathways related to cellular signaling, dna replication, and bacterial cell wall synthesis . The downstream effects of these changes could include altered cell growth and division, DNA damage, and bacterial cell death .
Pharmacokinetics
Similar compounds are typically absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the actions of similar compounds, potential effects could include altered cell growth and division, dna damage, and bacterial cell death .
properties
IUPAC Name |
7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c1-16-10-2-7-9(3-8(10)12)14-5-6(4-13)11(7)15/h2-3,5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQICIDBVOCNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478621 | |
| Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
CAS RN |
622369-38-4 | |
| Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



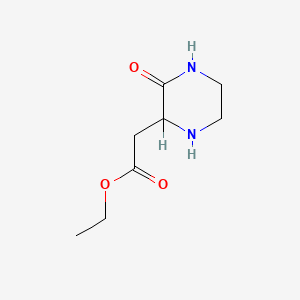
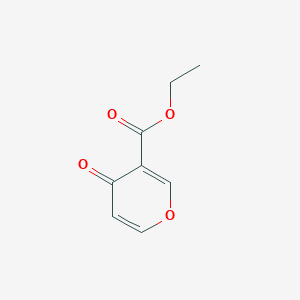
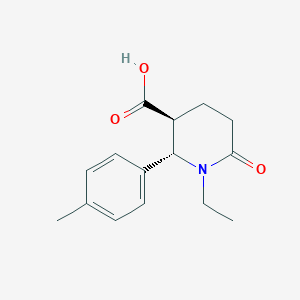
![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021311.png)
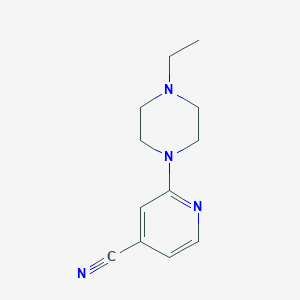


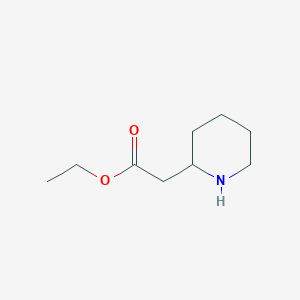

![1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3021321.png)
